3'-Methyl-3-(3-methylphenyl)propiophenone

Overview

Description

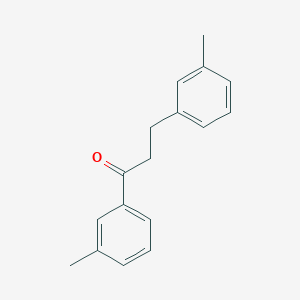

3'-Methyl-3-(3-methylphenyl)propiophenone is a chemical compound that belongs to the class of organic compounds known as propiophenones. These compounds contain a phenone moiety attached to a propyl group. The specific structure of 3'-Methyl-3-(3-methylphenyl)propiophenone suggests that it has a methyl group at the 3' position of the propiophenone backbone and a 3-methylphenyl group attached to the propiophenone core.

Synthesis Analysis

The synthesis of related propiophenone derivatives can involve palladium-catalyzed reactions, as seen in the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones from 2-hydroxy-2-methylpropiophenone and aryl bromides . Although not directly related to 3'-Methyl-3-(3-methylphenyl)propiophenone, this method indicates the potential for palladium-catalyzed arylation to synthesize substituted propiophenones.

Molecular Structure Analysis

The molecular structure of compounds similar to 3'-Methyl-3-(3-methylphenyl)propiophenone can be elucidated using X-ray diffraction, as demonstrated by the structural investigation of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones . These techniques allow for the determination of crystal systems, space groups, and other structural parameters that are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of propiophenone derivatives can be complex, involving multiple bond cleavages and formations. For instance, the formation of diphenylfuran-2-ones and 3-phenylphthalide from the pyrolysis of diphenylmethyl propiolate involves intramolecular insertion reactions and Diels-Alder additions . These reactions highlight the potential pathways that could be explored for the synthesis and transformation of 3'-Methyl-3-(3-methylphenyl)propiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of propiophenone derivatives can be influenced by their molecular structure. For example, the presence of substituents such as nitro groups can lead to solvatochromism, as seen in nitro-substituted phenolates . Additionally, the molecular docking of similar compounds, such as 3-(2-hydroxyphenyl)-1-phenyl propenone, can provide insights into their biological activity and potential applications . Theoretical analyses, including density functional theory (DFT) and time-dependent DFT, can predict properties like bond lengths, bond angles, and HOMO-LUMO energy gaps, which are essential for understanding the electronic structure and reactivity of the compound .

Scientific Research Applications

Fluorescent Chemosensors

Phenolic compounds like 4-Methyl-2,6-diformylphenol (DFP) serve as platforms for developing chemosensors capable of detecting metal ions, anions, and neutral molecules due to their high selectivity and sensitivity. This application underscores the potential of phenolic structures in creating sensitive detection systems for environmental and biological analyses (Roy, 2021).

Natural Chalcones and Biological Activities

Chalcones, which possess a phenolic ring structure, exhibit a broad spectrum of biological activities, highlighting their potential in developing therapeutic agents for various diseases. This suggests that compounds like 3'-Methyl-3-(3-methylphenyl)propiophenone could have applications in drug discovery and medicinal chemistry (Zhai, Sun, & Sang, 2022).

Polyphenols and Health

Polyphenols like Chlorogenic Acid (CGA) have been studied for their extensive health benefits, including antioxidant, anti-inflammatory, and neuroprotective effects. The research on polyphenols could guide the exploration of 3'-Methyl-3-(3-methylphenyl)propiophenone's potential health benefits and applications in nutraceuticals and pharmaceuticals (Naveed et al., 2018).

Environmental and Toxicological Studies

Studies on synthetic phenolic antioxidants (SPAs) and bisphenol A (BPA) alternatives have focused on understanding their environmental occurrence, human exposure, and toxicity. Such investigations highlight the importance of assessing the safety and environmental impact of phenolic compounds, including 3'-Methyl-3-(3-methylphenyl)propiophenone, especially considering their widespread use in industrial and consumer products (den Braver-Sewradj, van Spronsen, & Hessel, 2020).

Mechanism of Action

Target of Action

It is known that this compound is a precursor for the synthesis of complex molecules due to its reactive ketone group .

Mode of Action

It is known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The compound’s reactive ketone group suggests it may participate in various organic synthesis reactions .

Result of Action

As a precursor for the synthesis of complex molecules, it likely contributes to the formation of these molecules .

properties

IUPAC Name |

1,3-bis(3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-5-3-7-15(11-13)9-10-17(18)16-8-4-6-14(2)12-16/h3-8,11-12H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHNVGZNCZXIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644056 | |

| Record name | 1,3-Bis(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898790-33-5 | |

| Record name | 1,3-Bis(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3022200.png)

![Methyl 2-[(2-bromobutanoyl)amino]benzoate](/img/structure/B3022205.png)

![Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3022209.png)

![methyl [4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3022210.png)

![{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B3022217.png)

![4-{3-[2-(Methyl{[(3-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B3022218.png)

![4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B3022219.png)

![3-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B3022221.png)